Electron‑Withdrawing Effect of the 4‑Fluoro Substituent Lowers Piperidine pKₐ by ~1.6–2.6 Units Relative to Non‑Fluorinated and 4‑Hydroxy Analogues
The 4‑fluorine atom in the title compound exerts a strong electron‑withdrawing inductive effect, reducing the basicity of the piperidine nitrogen. For the deprotected 4‑fluoropiperidine core, the experimental pKₐ is 9.4, compared with ~11 for unsubstituted piperidine . In contrast, the 4‑hydroxy analogue (tert‑butyl 4‑(2‑ethoxy‑2‑oxoethyl)‑4‑hydroxypiperidine‑1‑carboxylate, CAS 401811‑97‑0) is expected to have a pKₐ close to that of the parent piperidine (~11), and the 4‑chloro analogue would show a smaller pKₐ shift because chlorine is less electronegative than fluorine (Pauling electronegativity: F = 3.98 vs. Cl = 3.16) . The lower pKₐ of the fluorinated compound translates into a higher fraction of uncharged species at physiological pH 7.4, which is a key determinant of blood–brain barrier permeability for CNS‑targeted programs [1].
| Evidence Dimension | Predicted conjugate acid pKₐ of the piperidine nitrogen |
|---|---|
| Target Compound Data | pKₐ ≈ 9.4 (4‑fluoropiperidine core; the Boc‑protected title compound is non‑basic at the ring nitrogen) |
| Comparator Or Baseline | pKₐ ≈ 11 (unsubstituted piperidine); pKₐ ≈ ~10.5–11 (4‑hydroxy analogue, estimated); pKₐ ≈ ~9.8–10.0 (4‑chloro analogue, estimated) |
| Quantified Difference | ΔpKₐ ≈ −1.6 units vs. unsubstituted piperidine; ΔpKₐ ≈ −0.6–1.6 units vs. 4‑hydroxy analogue; ΔpKₐ ≈ −0.4 to −0.6 units vs. 4‑chloro analogue (estimated from electronegativity trends) |
| Conditions | pKₐ measured/predicted in aqueous solution at 25 °C for the free piperidine base; the Boc‑carbamate in the title compound neutralizes the nitrogen basicity, but the pKₐ difference governs the properties after Boc deprotection in downstream synthetic steps . |
Why This Matters
A lower pKₐ reduces the proportion of positively charged (protonated) species at physiological pH, which is empirically correlated with improved CNS permeability and reduced hERG off‑target binding in fluorinated piperidine series, making this intermediate preferable for CNS‑oriented medicinal chemistry programs [1].
- [1] Shipe, W. D.; Barrow, J. C.; Yang, Z.‑Q.; Lindsley, C. W.; et al. Design, synthesis, and evaluation of a novel 4‑aminomethyl‑4‑fluoropiperidine as a T‑type Ca²⁺ channel antagonist. J. Med. Chem. 2008, 51, 3692–3695. View Source
